REACTION_CXSMILES
|
[N:1]12[CH2:7][C:4]([C:8](N(OC)C)=[O:9])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.C[Li].[CH3:16]COCC.C(O)(=O)C>C1COCC1>[C:8]([C:4]12[CH2:7][N:1]([CH2:6][CH2:5]1)[CH2:2][CH2:3]2)(=[O:9])[CH3:16]
|
Name
|
1-Azabicyclo[2.2.1]hept-4-yl-N-methoxy-N-methyl carboxamide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N12CCC(CC1)(C2)C(=O)N(C)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over a period of 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated in vacuo to a gum
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between chloroform and saturated aqueous potassium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a gum which
|
Type
|
DISTILLATION
|
Details
|
was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CCN(CC1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.037 mol | |
AMOUNT: MASS | 5.15 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |